molecular formula C23H23N5O3 B2885833 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1002932-51-5

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2885833
CAS No.: 1002932-51-5
M. Wt: 417.469
InChI Key: PRESIIPHJDAVQJ-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a pyrazole ring, a pyrimidine ring, and a naphthalene moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the naphthalene moiety. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide exerts its effects would depend on its interaction with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular pathways. Detailed studies, including computational modeling and experimental validation, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Compounds with similar structures might include other pyrazole derivatives, pyrimidine-containing molecules, and naphthalene-based compounds. Examples include:

  • Pyrazole derivatives like celecoxib.
  • Pyrimidine analogs such as 5-fluorouracil.
  • Naphthalene-based compounds like naphthalene diimides.

Uniqueness

The uniqueness of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-3-6-18-13-21(29)26-23(24-18)28-20(11-15(2)27-28)25-22(30)14-31-19-10-9-16-7-4-5-8-17(16)12-19/h4-5,7-13H,3,6,14H2,1-2H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRESIIPHJDAVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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